3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione
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Overview
Description
3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione is a complex organic compound that belongs to the class of naphthoquinone derivatives. This compound is characterized by its unique structure, which includes a bromine atom and three methoxy groups attached to a naphtho[2,3-d][1,2]oxazole-4,9-dione core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the bromination of a naphthoquinone derivative, followed by the introduction of methoxy groups through methylation reactions. The final step involves the formation of the oxazole ring through a cyclization reaction. The reaction conditions often require the use of catalysts, such as copper or palladium, and may involve high temperatures and specific solvents to achieve the desired product .
Chemical Reactions Analysis
3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives, which have different chemical properties and applications.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Scientific Research Applications
3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stability and functional group versatility
Mechanism of Action
The mechanism of action of 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cell damage and apoptosis. It may also inhibit certain enzymes or proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione include other naphthoquinone derivatives, such as:
Naphtho[2,3-d][1,2,3]triazole-4,9-dione: This compound has a similar core structure but contains a triazole ring instead of an oxazole ring.
Naphtho[2,3-c]thiophene-4,9-dione: This compound includes a thiophene ring and has been studied for its photovoltaic properties.
Properties
CAS No. |
646037-94-7 |
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Molecular Formula |
C14H10BrNO6 |
Molecular Weight |
368.14 g/mol |
IUPAC Name |
3-bromo-5,7,8-trimethoxybenzo[f][1,2]benzoxazole-4,9-dione |
InChI |
InChI=1S/C14H10BrNO6/c1-19-5-4-6(20-2)12(21-3)8-7(5)10(17)9-13(11(8)18)22-16-14(9)15/h4H,1-3H3 |
InChI Key |
HTKKZWOICYZJOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)ON=C3Br)OC)OC |
Origin of Product |
United States |
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